2-Chloronicotinoyl chloride

Übersicht

Beschreibung

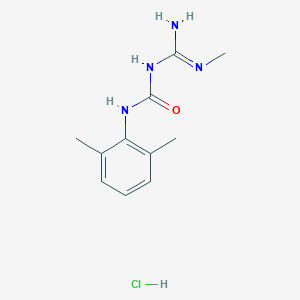

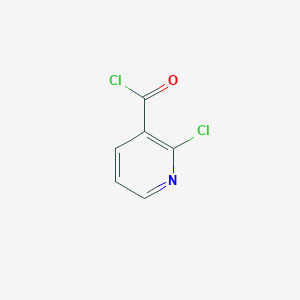

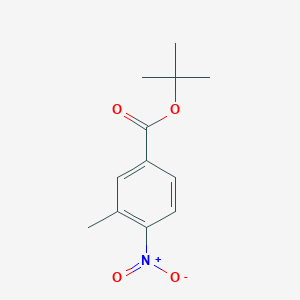

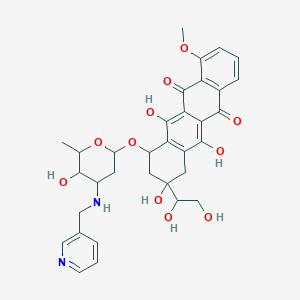

2-Chloronicotinoyl chloride: is an organic compound with the chemical formula C6H3Cl2NOThis compound is a colorless to pale yellow crystal or liquid and is known for its significant role in organic synthesis, particularly in the pharmaceutical and pesticide industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

From 2-Chloronicotinic Acid:

- Dissolve 2-chloronicotinic acid in absolute ethanol.

- Add thionyl chloride (SOCl2) and stir the reaction mixture for several hours at the reaction temperature.

- After the reaction is complete, filter the product to obtain 2-chloronicotinoyl chloride .

-

From 2-Chloro-3-(trichloromethyl) Pyridine:

- React 2-chloro-3-(trichloromethyl) pyridine with carboxylic acid or estolide in a solvent.

- Use a catalyst and heat the mixture for 5-12 hours to obtain this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of thionyl chloride as a chlorinating agent due to its high yield and efficiency. alternative methods that avoid the use of irritative chloridizing reagents are also being explored to reduce environmental pollution .

Analyse Chemischer Reaktionen

Types of Reactions:

-

Substitution Reactions:

- 2-Chloronicotinoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

-

Hydrolysis:

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used in the synthesis of this compound from 2-chloronicotinic acid.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry:

- 2-Chloronicotinoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology:

- It is used in the synthesis of biologically active molecules that can act as inhibitors or activators of specific biological pathways .

Medicine:

- The compound is involved in the synthesis of drugs that target specific enzymes or receptors in the body .

Industry:

Wirkmechanismus

The mechanism of action of 2-chloronicotinoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Chloronicotinic Acid: The precursor in the synthesis of 2-chloronicotinoyl chloride.

2-Chloro-3-(trichloromethyl) Pyridine: Another precursor used in an alternative synthesis route.

2-Chloropyridine-3-carbonyl Chloride: Another name for this compound, highlighting its structural similarity.

Uniqueness:

- This compound is unique due to its high reactivity and versatility in forming various derivatives used in pharmaceuticals and pesticides. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .

Eigenschaften

IUPAC Name |

2-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTRRIFWCJEMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379089 | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49609-84-9 | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49609-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-chloronicotinoyl chloride in current research?

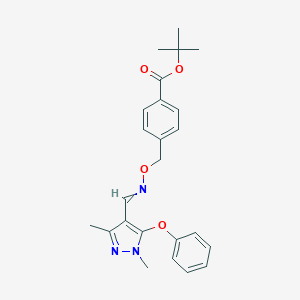

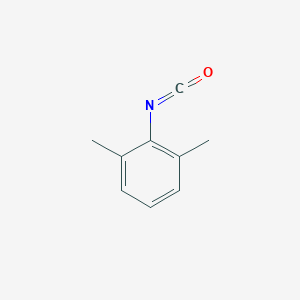

A1: this compound is primarily utilized as a building block in organic synthesis. It serves as a crucial reagent in synthesizing various heterocyclic compounds with potential biological activities. For instance, it acts as a starting material in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in treating HIV-1 infection. [, , ]

Q2: Can you provide some examples of heterocyclic compounds synthesized using this compound?

A2: Numerous heterocyclic compounds have been synthesized using this compound. Some examples include:

- Pyrido[2,3,b][1,5]benzothiazepin-5(H)one: This compound is formed by reacting this compound with 2-mercaptopyridine. []

- Trifluoromethyldipyridodiazepinones: Analogues of nevirapine, synthesized by condensing this compound with 3-amino-2-chloro-4-trifluoromethyl pyridine, followed by cyclization with cyclopropylamine. []

- 4-Azachromeno[2,3-b]indol-11(6H)-ones: Synthesized by cyclizing indolin-2-ones with this compound. []

- Boscalid: A fungicide synthesized by reacting this compound with biphenyl-2-amine. []

Q3: The paper mentions optimizing reaction conditions for synthesizing (2-chloro-pyridin-3-carbonyl)-heterocyclic nitrogen compounds. What were the findings?

A3: The research on (2-chloro-pyridin-3-carbonyl)-heterocyclic nitrogen compounds found that the yield of the target product was significantly influenced by the reaction conditions. [] The study revealed that using a 1:1 molar ratio of this compound to the starting heterocyclic nitrogen compound, along with a 1:1 volume ratio of ethyl acetate to water, resulted in the highest yield. []

Q4: How is this compound typically characterized?

A4: The synthesized compounds, including those derived from this compound, are characterized using various spectroscopic techniques. These techniques include melting point determination, mass spectrometry (Mass), proton nuclear magnetic resonance spectroscopy (1HNMR), and elemental analysis. These methods provide valuable information about the compound's structure, purity, and elemental composition. [, ]

Q5: Beyond its use in synthesizing nevirapine, are there other reported biological activities associated with this compound derivatives?

A5: While many studies focus on the synthetic utility of this compound, some research explores the biological activities of its derivatives. For instance, trifluoromethyldipyridodiazepinones, synthesized using this compound, have been evaluated for their inhibitory effects on HIV-1-induced cytopathic effects in MT4 cells. [] Similarly, synthesized 4-Azachromeno[2,3-b]indol-11(6H)-ones have been investigated as potential ellipticine analogs. []

Q6: One paper mentions developing a scalable synthesis of a VEGFR inhibitor. What role does this compound play in this process?

A6: In the development of a scalable synthesis for a VEGFR inhibitor, this compound acts as one of the three key fragments involved in the overall convergent synthesis. [] The researchers successfully implemented a cost-effective and scalable synthesis involving a transition-metal-free SNAr process for the final C–N coupling, incorporating this compound to achieve the target molecule. []

Q7: Has this compound been used in synthesizing compounds with other biological activities, like fungicidal activity?

A7: Yes, this compound is a versatile building block used to synthesize compounds with various biological activities, including fungicidal properties. For example, the fungicide boscalid, commercially important for controlling plant diseases, is synthesized using this compound as a key starting material. [] This highlights the broad applicability of this compound in medicinal and agricultural chemistry.

Q8: One paper mentions using X-ray crystallography for characterization. What insights does this technique provide?

A8: X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules. In the context of the research papers, X-ray crystallography was specifically used to analyze the conformations of pyrido[2,3,b][1,5]benzothiazepin-5(H)one and 6-[3-(2-benzothiazolyl)pyridin-2-yl)thio]-N-[3-(2-benzothiazolyl)pyridin-2-yl]aniline in their solid states. [] This information is valuable for understanding structure-activity relationships and can guide the design of new compounds with improved properties.

Q9: Have any studies explored alternative synthetic routes to the compounds usually synthesized using this compound?

A9: While this compound is widely employed, some studies have explored alternative synthetic pathways to access desired compounds. For instance, nevirapine synthesis can be achieved through a different route involving ethyl acetylacetate and cyanoacetamide as starting materials. [] Investigating alternative synthetic routes is crucial for discovering more efficient, cost-effective, and environmentally friendly approaches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)

![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)